![molecular formula C16H20BrNO2 B2785903 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone CAS No. 2034343-03-6](/img/structure/B2785903.png)
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone, also known as Brorphine, is a research chemical that belongs to the class of arylcyclohexylamines. It is a potent and selective kappa-opioid receptor agonist that has attracted attention for its potential therapeutic applications.
Mecanismo De Acción
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone acts as a selective kappa-opioid receptor agonist, which means that it binds specifically to the kappa-opioid receptor in the brain and produces its effects through this receptor. The kappa-opioid receptor is involved in the regulation of pain, stress, and addiction. Activation of this receptor produces analgesia, dysphoria, and aversion.
Biochemical and Physiological Effects
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone produces a range of biochemical and physiological effects through its activation of the kappa-opioid receptor. These effects include analgesia, anti-inflammatory effects, dysphoria, and aversion. It has also been shown to produce sedation and respiratory depression in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone in lab experiments is its high potency and selectivity for the kappa-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain, stress, and addiction. However, one limitation is the potential for side effects such as sedation and respiratory depression, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone. One area of interest is its potential as a therapeutic agent for the treatment of pain and addiction. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is the development of new kappa-opioid receptor agonists with improved selectivity and reduced side effects. Finally, there is a need for more research on the mechanism of action of 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone and other kappa-opioid receptor agonists, which could lead to the development of new treatments for pain, stress, and addiction.
Métodos De Síntesis
The synthesis of 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone involves the reaction of 4-bromobenzophenone with cyclopropylmethylamine and 3-hydroxytetrahydrofuran in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrochloric acid to yield 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone as a hydrochloride salt. The synthesis method has been optimized to produce high yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. As a kappa-opioid receptor agonist, it has been shown to produce analgesia and anti-inflammatory effects in animal models. It has also been studied for its potential to reduce drug-seeking behavior in cocaine-addicted rats.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-5-3-12(4-6-14)9-16(19)18-8-7-15(10-18)20-11-13-1-2-13/h3-6,13,15H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFBXZKJGODVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.